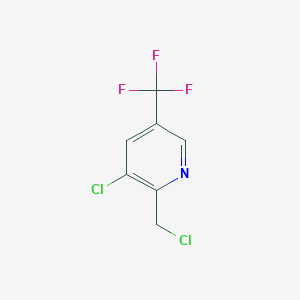

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is a pyridine derivative that contains both chloro and trifluoromethyl substituents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the design of novel inhibitors for certain biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-5-(trifluoromethyl)pyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes chlorination and subsequent purification steps to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with various reagents:

Key Observations :

-

Reactions proceed efficiently under mild conditions (≤70°C) with polar aprotic solvents (e.g., acetonitrile).

-

Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to simpler chloropyridines .

Fluorination Reactions

The chlorine atom at the 3-position can be replaced by fluorine under high-pressure fluorination:

Mechanistic Insight :

-

Fluorination occurs via a liquid-phase halogen exchange, avoiding decomposition seen in vapor-phase methods .

-

Catalyst-free reactions require higher pressures but achieve better selectivity for trifluoromethyl products .

Chlorination and Bromination

The chloromethyl group can be further halogenated:

Industrial Relevance :

-

Chlorination is critical for synthesizing agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine .

Oxidation and Reduction

Limited data suggest redox transformations:

-

Oxidation : The trifluoromethyl group can be partially reduced to difluoromethyl derivatives under unspecified conditions.

-

Reduction : Catalytic hydrogenation may dehalogenate the chloromethyl group, though yields are unreported.

Coupling Reactions

The pyridine ring participates in cross-coupling:

| Reaction Type | Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Aryl boronic acids | Pd catalyst, base | Biaryl derivatives | N/A |

Challenges :

-

Electron-withdrawing trifluoromethyl group deactivates the ring, requiring optimized catalysts.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

- Reactivity : The chloro and chloromethyl groups can undergo substitution reactions with nucleophiles, leading to a wide range of derivatives. Common reagents for these reactions include amines, thiols, and alkoxides.

Biology

- Biological Activity : Derivatives of this compound have been studied for their potential antimicrobial and antifungal properties. Research indicates that these derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains, demonstrating efficacy comparable to standard antifungal agents like ketoconazole.

- Mechanism of Action : The mechanism often involves covalent bonding with target proteins or enzymes, which may inhibit their function. The trifluoromethyl group enhances the ability of the compound to interact with biological targets due to its increased lipophilicity.

Medicine

- Drug Development : Ongoing research is exploring the potential of this compound as a precursor for drug development. Its derivatives are being investigated for their pharmacokinetic properties, aiming to enhance drug efficacy and reduce side effects.

Antibacterial Activity

A study demonstrated that certain derivatives of this compound exhibited potent antibacterial effects against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), outperforming standard antibiotics in some instances.

Cancer Research

Compounds structurally related to 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine have been investigated for their potential as inhibitors of cancer cell proliferation. One derivative showed an IC50 value of 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity.

| Activity Type | MIC Values (µg/ml) | Reference |

|---|---|---|

| Antifungal | 25 - 62.5 | Noolvi et al., 2014 |

| Antimicrobial | Varies | Luo et al., 2015 |

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or other proteins, thereby blocking their activity. The pathways involved depend on the specific biological target and the nature of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Chloro-2-(chloromethyl)pyridine

- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in chemical synthesis and biological research .

Biologische Aktivität

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a complex organic compound that incorporates both chloromethyl and trifluoromethyl groups on a pyridine ring. This unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug discovery, and comparative studies with similar compounds.

The presence of the trifluoromethyl group significantly influences the compound's properties. Trifluoromethyl groups are known for their electron-withdrawing effects, which enhance the lipophilicity and stability of compounds, thereby improving their bioavailability and pharmacological profiles . The chloromethyl group serves as a reactive site for further functionalization, allowing for diverse chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Reactions : The trifluoromethyl group participates in radical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates.

- Nucleophilic Substitution : The chloromethyl group can be substituted by various nucleophiles, facilitating the formation of new derivatives with potentially enhanced biological activities .

- Biochemical Pathways : The compound is involved in several biochemical pathways that may contribute to its therapeutic effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethylpyridine structures exhibit significant antibacterial properties. For instance, studies have demonstrated that this compound has shown efficacy against various bacterial strains with varying minimum inhibitory concentrations (MICs) .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| This compound | 50 | Moderate |

| Fluazinam | 10 | High |

| Control (Standard Antibiotic) | 5 | Very High |

The data suggests that while the compound demonstrates some antimicrobial activity, it may not be as potent as established antibiotics like fluazinam.

Insecticidal Activity

The compound also exhibits insecticidal properties. In a series of tests conducted on various insect species, it was found to have moderate efficacy:

| Concentration (mg/L) | Insecticidal Activity (%) |

|---|---|

| 100 | 50 |

| 50 | 35 |

These results indicate that while effective, further optimization may be required to enhance its insecticidal potency .

Drug Discovery

This compound has been investigated as a potential lead compound in drug discovery. Its structural features allow it to act as a building block in the synthesis of more complex molecules with therapeutic potential. For example, derivatives of this compound have been explored for their anti-inflammatory and antiviral activities .

Agrochemical Applications

In agrochemical research, this compound is being evaluated for its potential use as a herbicide or fungicide. The trifluoromethyl group enhances its stability and efficacy in agricultural formulations .

Comparative Analysis with Similar Compounds

When compared to other pyridine derivatives, such as 2-(bromomethyl)-5-(trifluoromethyl)pyridine, the presence of both chloromethyl and trifluoromethyl groups offers unique advantages in terms of reactivity and biological activity. This dual functionality allows for greater versatility in synthetic applications and potential therapeutic uses .

Eigenschaften

IUPAC Name |

3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622125 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-52-8 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.